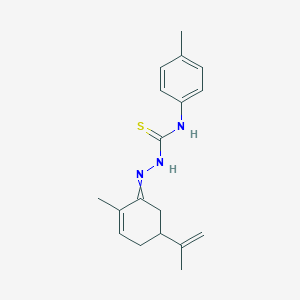![molecular formula C23H30N6O4 B323919 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323919.png)
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide is a complex organic compound with a molecular formula of C23H30N6O4 and a molecular weight of 454.5 g/mol This compound is characterized by its unique structure, which includes a nonanoyl group, a phenylcarbamoyl hydrazinyl group, and a phenylurea group
Méthodes De Préparation
The synthesis of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves multiple steps, typically starting with the preparation of the nonanoyl and phenylcarbamoyl hydrazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It may be used in the development of new materials or as a component in specialized industrial processes
Mécanisme D'action
The mechanism of action of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide can be compared with other similar compounds, such as:
1-Palmitoyl-2-(9′-Oxo-Nonanoyl)-Glycerophosphocholine: This compound shares a similar nonanoyl group but differs in its overall structure and biological activity.
Other Phenylurea Derivatives: Compounds with phenylurea groups may have similar reactivity but differ in their specific substituents and resulting properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H30N6O4 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
1-[[9-oxo-9-[2-(phenylcarbamoyl)hydrazinyl]nonanoyl]amino]-3-phenylurea |
InChI |
InChI=1S/C23H30N6O4/c30-20(26-28-22(32)24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(31)27-29-23(33)25-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,26,30)(H,27,31)(H2,24,28,32)(H2,25,29,33) |
Clé InChI |
TVYBCOSWGKMJBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(anilinocarbonyl)hydrazono]butanoate](/img/structure/B323838.png)
![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B323839.png)
![1-[[(E)-indol-3-ylidenemethyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B323840.png)


![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B323844.png)







